molecular formula C8H15NO B13162144 3-Amino-1-cyclobutylbutan-2-one

3-Amino-1-cyclobutylbutan-2-one

Cat. No.: B13162144
M. Wt: 141.21 g/mol
InChI Key: KPYZFPCGKPLXJD-UHFFFAOYSA-N
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Description

3-Amino-1-cyclobutylbutan-2-one is an organic compound with the molecular formula C8H15NO It is a cyclobutyl derivative with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclobutylbutan-2-one can be achieved through several methods. One efficient approach involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclobutylbutan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutylbutan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can act as an electrophile in various reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-cyclobutylbutan-2-ol: A similar compound with an alcohol group instead of a ketone.

    3-Amino-1-cyclobutylbutanoic acid: A derivative with a carboxylic acid group.

    3-Amino-1-cyclobutylbutane: A compound lacking the ketone group.

Uniqueness

3-Amino-1-cyclobutylbutan-2-one is unique due to the presence of both an amino group and a ketone group on a cyclobutyl ring

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-amino-1-cyclobutylbutan-2-one

InChI

InChI=1S/C8H15NO/c1-6(9)8(10)5-7-3-2-4-7/h6-7H,2-5,9H2,1H3

InChI Key

KPYZFPCGKPLXJD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1CCC1)N

Origin of Product

United States

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